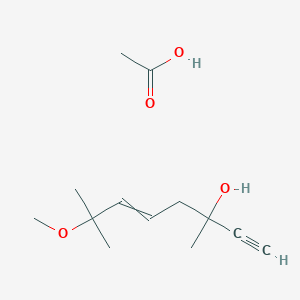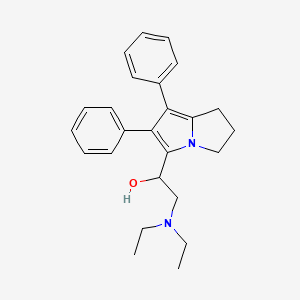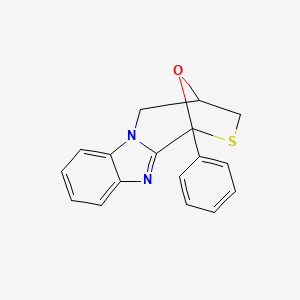
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of thiazepine and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a benzimidazole derivative with a thiazepine precursor. This intermediate is then subjected to cyclization under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
Applications De Recherche Scientifique
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with thiazepine or benzimidazole rings, such as:
- 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2
Uniqueness
What sets 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole apart is its specific combination of thiazepine and benzimidazole rings, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
76099-30-4 |
|---|---|
Formule moléculaire |
C17H14N2OS |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-phenyl-15-oxa-14-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(20-17)11-21-17/h1-9,13H,10-11H2 |
Clé InChI |
DAGJUBHDLVLDKE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CSC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
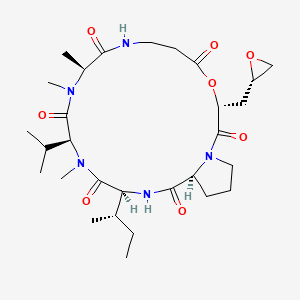
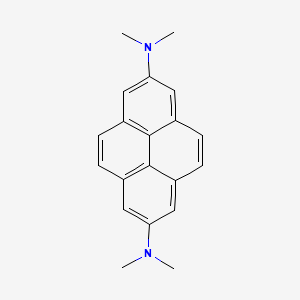
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
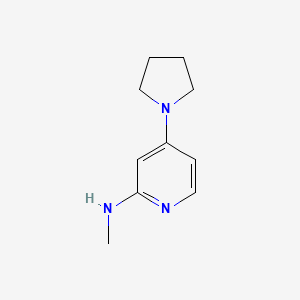
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

